5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole
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Overview
Description
5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole is a chemical compound that features a benzoyl group substituted with fluorine and methoxy groups, attached to an imidazole ring
Preparation Methods
The synthesis of 5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzoic acid and 1-methylimidazole.
Activation of Carboxylic Acid: The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid is activated using reagents such as thionyl chloride to form the corresponding acyl chloride.
Acylation Reaction: The acyl chloride is then reacted with 1-methylimidazole under controlled conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzoyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in industrial processes, such as catalysis and the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the benzoyl ring can enhance binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole can be compared with similar compounds, such as:
3-Fluoro-4-methoxybenzoic acid: This compound shares the fluorine and methoxy substituents on the benzoyl ring but lacks the imidazole moiety.
1-Methylimidazole: This compound contains the imidazole ring but lacks the benzoyl group with fluorine and methoxy substituents.
5-(4-Benzyloxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a more complex structure with additional functional groups and different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11FN2O2 |
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Molecular Weight |
234.23 g/mol |
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(3-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C12H11FN2O2/c1-15-7-14-6-10(15)12(16)8-3-4-11(17-2)9(13)5-8/h3-7H,1-2H3 |
InChI Key |
LMQALLSGHDLFEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(=O)C2=CC(=C(C=C2)OC)F |
Origin of Product |
United States |
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